REACTION_CXSMILES
|
COC1C=CC(N)=CC=1.C(N(CC)CC)C.[N+](C1C=C(S(Cl)(=O)=O)C=CC=1)([O-])=O.[CH3:30][O:31][C:32]1[CH:37]=[CH:36][C:35]([N:38](C2C=CC(OC)=CC=2)[S:39]([C:42]2[CH:47]=[CH:46][CH:45]=[C:44]([N+:48]([O-:50])=[O:49])[CH:43]=2)(=[O:41])=[O:40])=[CH:34][CH:33]=1>ClCCl>[CH3:30][O:31][C:32]1[CH:37]=[CH:36][C:35]([NH:38][S:39]([C:42]2[CH:47]=[CH:46][CH:45]=[C:44]([N+:48]([O-:50])=[O:49])[CH:43]=2)(=[O:41])=[O:40])=[CH:34][CH:33]=1
|
Name
|
|
Quantity
|
13 mmol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)N
|
Name
|
|
Quantity
|
25.9 mmol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
16.2 mmol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)S(=O)(=O)Cl
|
Name
|
dichloromethane silica
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
13 mmol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
25.9 mmol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
N,N-bis-(4-methoxyphenyl)-3-nitrobenzenesulfonamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)N(S(=O)(=O)C1=CC(=CC=C1)[N+](=O)[O-])C1=CC=C(C=C1)OC
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
to stir overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 250 mL round bottom flask was equipped with a magnetic stirrer
|
Type
|
WAIT
|
Details
|
After 18 hours
|
Duration
|
18 h
|
Type
|
WAIT
|
Details
|
After 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
had formed
|
Type
|
CUSTOM
|
Details
|
all starting anisidine was consumed
|
Type
|
WASH
|
Details
|
The reaction was washed with 2N HCl (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed under diminished pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in dichloromethane (20 mL)
|
Type
|
CUSTOM
|
Details
|
loaded onto a 600 mL sintered glass funnel
|
Type
|
ADDITION
|
Details
|
charged with silica gel (400 g)
|
Type
|
WASH
|
Details
|
The silica plug was eluted with dichloromethane (100 mL fractions) until the first product
|
Type
|
WASH
|
Details
|
eluted from the filter column (TLC, dichloromethane/silica)
|
Type
|
WASH
|
Details
|
eluted from the filter column
|
Type
|
CUSTOM
|
Details
|
The solvent from both samples was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to yield
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)NS(=O)(=O)C1=CC(=CC=C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |